

# An In-depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid

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## Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)benzoic acid

Cat. No.: B047549

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## Core Compound Overview

**3,5-Bis(benzyloxy)benzoic acid** is an aromatic carboxylic acid that serves as a versatile building block in various chemical and pharmaceutical research applications. Its structure, featuring a central benzoic acid core with two benzyloxy groups at the 3 and 5 positions, makes it a key intermediate in the synthesis of dendrimers, luminescent lanthanide coordination complexes, and potentially as a scaffold for drug discovery.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>18</sub> O <sub>4</sub>
Molecular Weight	334.37 g/mol
IUPAC Name	3,5-bis(phenylmethoxy)benzoic acid
CAS Number	28917-43-3

## Physicochemical Properties

While a definitive melting point for **3,5-Bis(benzyloxy)benzoic acid** is not consistently reported across public sources, similar benzylated benzoic acid derivatives suggest it is a solid at room

temperature. Its solubility is expected to be low in water and higher in organic solvents, a characteristic influenced by the hydrophobic nature of the two benzyl groups.

Solvent	Predicted Solubility
Water	Low
Ethanol	Soluble
Methanol	Soluble
Dichloromethane	High
Chloroform	High
Dimethyl Sulfoxide (DMSO)	Soluble

## Synthesis and Characterization

A common and effective method for the synthesis of **3,5-Bis(benzyloxy)benzoic acid** involves a two-step process starting from methyl 3,5-dihydroxybenzoate.

### Experimental Protocol: Synthesis

#### Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

- Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.
- Add potassium carbonate (approx. 4.8 eq) to the solution and reflux for 30 minutes.
- To the refluxing mixture, add benzyl bromide (2.0 eq). Continue to reflux for 48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the acetonitrile under reduced pressure.
- Pour the residue into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.
- Filter the white precipitate, wash with water, and dry.

### Step 2: Saponification to **3,5-Bis(benzyloxy)benzoic acid**

- Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) from the previous step in ethanol.
- Add potassium hydroxide (approx. 3.1 eq) to the solution and reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- After the reaction is complete, pour the mixture into ice-cold water.
- Acidify the solution with dilute hydrochloric acid to precipitate the final product.
- Filter the precipitate, wash thoroughly with water, and dry.
- The crude product can be further purified by recrystallization from ethanol to yield **3,5-Bis(benzyloxy)benzoic acid** as a white solid.[1]

## Characterization Data

Technique	Data
<sup>1</sup> H-NMR (500 MHz, CDCl <sub>3</sub> )	δ (ppm): 7.45–7.30 (m, 10H, Ar-H of benzyl), 7.16 (d, J=2.5 Hz, 2H, Ar-H), 6.93 (t, J=2.5 Hz, 1H, Ar-H), 5.15 (s, 4H, -OCH <sub>2</sub> -)
<sup>13</sup> C-NMR (125 MHz, CDCl <sub>3</sub> )	δ (ppm): 166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45
FT-IR (KBr)	ν (cm <sup>-1</sup> ): 3033 (Ar-H), 1690 (C=O), 1159, 733, 698

Note: NMR data is derived from published literature and may vary slightly based on the solvent and instrument used.[1]

## Analytical Methodologies

### High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of **3,5-Bis(benzyloxy)benzoic acid**.

**Suggested Protocol:**

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 90-100% over a set time.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 235 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent like methanol or acetonitrile. Filter through a 0.45  $\mu$ m syringe filter before injection.

This protocol is a general guideline and should be optimized for specific instrumentation and analytical requirements.

## Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of **3,5-Bis(benzyloxy)benzoic acid**.

**Expected Fragmentation Pattern (Electron Ionization - EI):**

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at m/z 334.
- Key Fragments:
  - Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group, resulting in a fragment at m/z 317.
  - Loss of a benzyl group (- $C_7H_7$ , 91 Da), leading to a fragment at m/z 243.
  - Loss of a benzyloxy group (- $OC_7H_7$ , 107 Da), resulting in a fragment at m/z 227.
  - Cleavage of the C-C bond between the aromatic ring and the carboxylic acid, with loss of the phenyl group, could result in a fragment at m/z 45 ( $[COOH]^+$ ).<sup>[2]</sup>

## Applications and Biological Relevance

### Dendrimer Synthesis

**3,5-Bis(benzyloxy)benzoic acid** is a foundational building block in the convergent synthesis of dendrimers. The two benzyloxy groups provide branching points for the construction of highly ordered, tree-like macromolecules. These dendrimers have applications in drug delivery, gene therapy, and materials science.

### Lanthanide Coordination Complexes

The carboxylate group of **3,5-Bis(benzyloxy)benzoic acid** can act as a ligand to coordinate with lanthanide ions. The resulting complexes can exhibit unique luminescent properties, making them suitable for applications in bio-imaging, sensors, and light-emitting devices.

### Potential Biological Signaling Pathways

While direct studies on the biological signaling of **3,5-Bis(benzyloxy)benzoic acid** are limited, derivatives of benzoic acid have shown activity as inhibitors of histone deacetylases (HDAC) and the STAT3 signaling pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **HDAC Inhibition:** Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which play a crucial role in gene expression.[\[3\]](#)[\[6\]](#) HDAC inhibitors are a promising class of anti-cancer agents.
- **STAT3 Signaling Pathway:** The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in cancer cells, promoting proliferation and survival.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) Benzoic acid-based compounds have been investigated as STAT3 inhibitors.[\[5\]](#)[\[9\]](#)

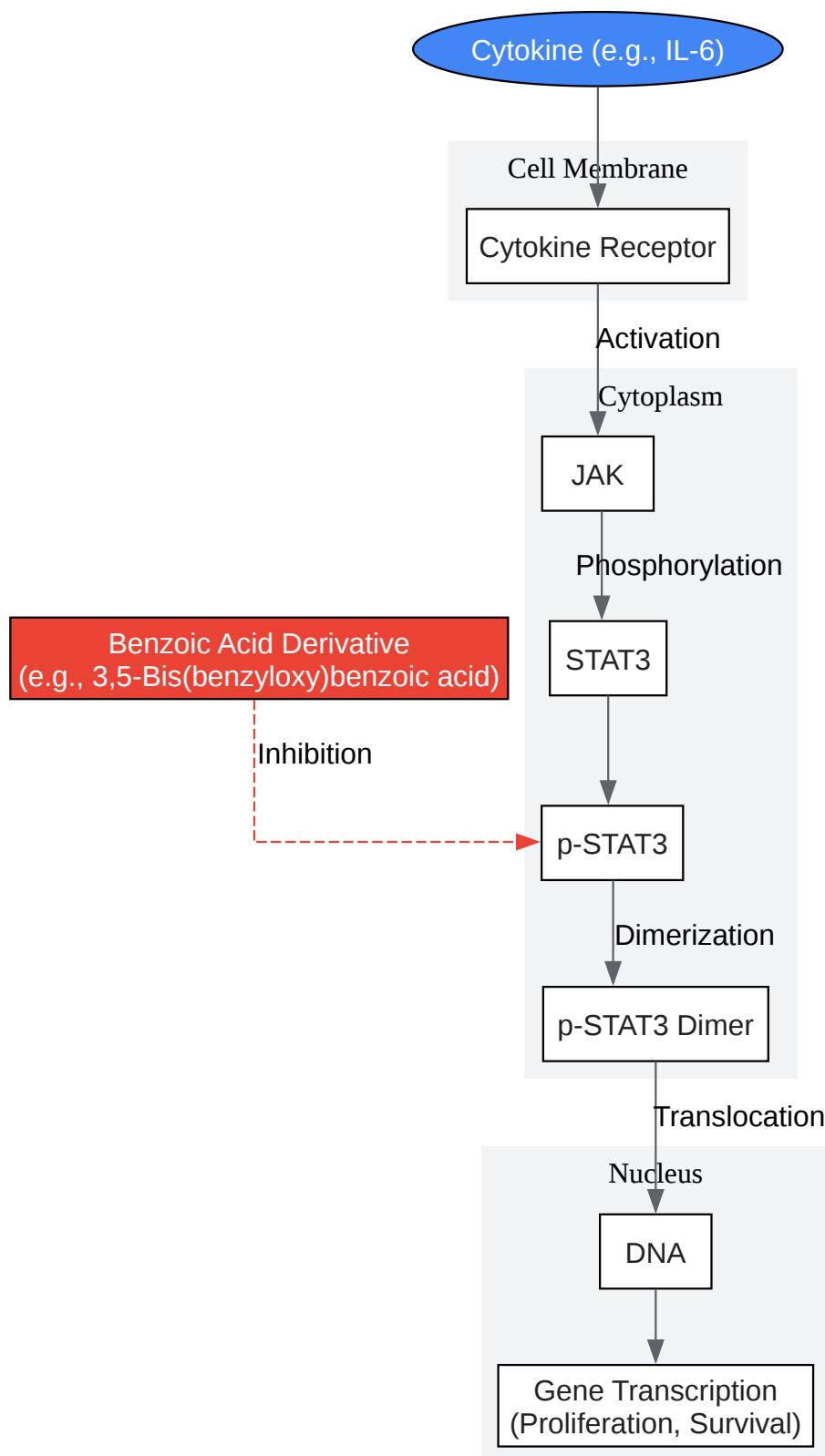
## Visualizations

### Experimental Workflow: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

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Caption: Synthetic workflow for **3,5-Bis(benzyloxy)benzoic acid**.

## Hypothetical Signaling Pathway: Inhibition of STAT3

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Caption: Potential inhibition of the STAT3 signaling pathway.

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